molecular formula C22H19N5O4S B2472669 9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one CAS No. 690252-91-6

9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Cat. No. B2472669
CAS RN: 690252-91-6
M. Wt: 449.49
InChI Key: KMTDRZQUSMBYNA-UHFFFAOYSA-N
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Description

9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties, and this compound’s structural features suggest potential in this area. Researchers could investigate its efficacy against specific viruses, such as influenza A or Coxsackie B4 virus . Further studies could explore its mechanism of action and potential applications in antiviral drug development.

Anti-Inflammatory and Analgesic Properties

Compounds containing indole moieties have been associated with anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities . Investigating this compound’s potential in modulating inflammation and pain pathways could be valuable.

Antitubercular Activity

Given the urgent need for new antitubercular agents, exploring the compound’s effects against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) could be significant. Researchers could assess its inhibitory activity and selectivity index, comparing it to existing antitubercular drugs .

Serotonin Receptor Affinity

The compound’s piperazine group suggests potential interactions with serotonin receptors (5-HT1A and 5-HT2A). Computational methods could guide the design of derivatives with enhanced affinity for these receptors, potentially leading to novel therapeutic agents .

Kinase Inhibition

Considering its structural features, researchers might explore whether this compound inhibits specific kinases. X-ray studies with cyclin-dependent kinase 6 (CDK6) could shed light on its binding interactions and potential kinase-inhibitory effects .

properties

IUPAC Name

10-methyl-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-14-3-2-8-26-19(14)23-20-17(21(26)28)13-18(32-20)22(29)25-11-9-24(10-12-25)15-4-6-16(7-5-15)27(30)31/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTDRZQUSMBYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

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